molecular formula C13H9ClO2 B1349976 3-Phenoxybenzoyl chloride CAS No. 3586-15-0

3-Phenoxybenzoyl chloride

Cat. No. B1349976
Key on ui cas rn: 3586-15-0
M. Wt: 232.66 g/mol
InChI Key: TTZXIWBOKOZOPL-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

Added portionwise 25 g (0.12 mole) of 3-phenoxybenzoic acid, to 125 ml of thionyl chloride, then heated at reflux for 2 hrs. The solution was distilled to remove the excess thionyl chloride. Added 200 ml of AR toluene and evaporated in vacuo to give 23 g of red liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([Cl:19])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled
CUSTOM
Type
CUSTOM
Details
to remove the excess thionyl chloride
ADDITION
Type
ADDITION
Details
Added 200 ml of AR toluene
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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